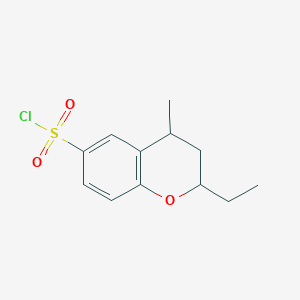

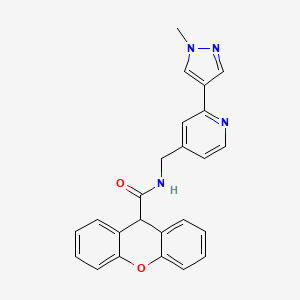

![molecular formula C18H18ClN3O3S B2601357 4-chloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide CAS No. 478248-20-3](/img/structure/B2601357.png)

4-chloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Biological Activity

Research has been focused on synthesizing and analyzing the biological activities of various N-substituted derivatives of similar compounds. For instance, Khalid et al. (2016) synthesized a number of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which were found to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights the potential of such compounds in developing new antibacterial agents (Khalid et al., 2016).

Pharmacological Properties

Further, the pharmacological properties of benzamide derivatives, closely related to the mentioned compound, have been explored for their effects on gastrointestinal motility, showcasing the potential of these compounds as novel prokinetic agents with reduced side effects (S. Sonda et al., 2004). This research indicates the utility of such chemical structures in the development of treatments for gastrointestinal disorders.

Molecular Docking and Enzyme Inhibition

Additionally, compounds bearing the phenylsulfonyl piperidine motif have been investigated for their inhibitory activities against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases. Khalid et al. (2014) synthesized new derivatives and evaluated them for AChE and BChE enzyme inhibition activities. Molecular docking studies were also performed to examine their binding interactions with AChE and BChE human proteins, indicating the compounds' potential as inhibitors for these enzymes (H. Khalid et al., 2014).

Environmental Applications

Beyond biomedical applications, some research efforts have focused on the environmental utility of related compounds. Misal et al. (2020) explored the use of N-Chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) for the chlorination of activated arenes and heterocycles without any activator, showcasing an eco-friendly protocol applicable for the synthesis of industrially important compounds (Balu Misal et al., 2020).

Properties

IUPAC Name |

N-[[1-(benzenesulfonyl)piperidin-4-ylidene]amino]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3S/c19-15-8-6-14(7-9-15)18(23)21-20-16-10-12-22(13-11-16)26(24,25)17-4-2-1-3-5-17/h1-9H,10-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWSKSRDUQMIKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NNC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

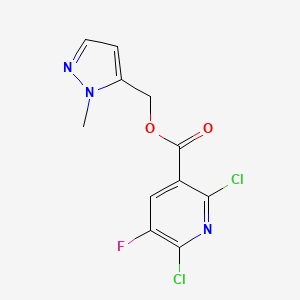

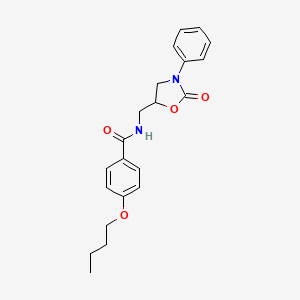

![N-(2-chlorobenzyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2601279.png)

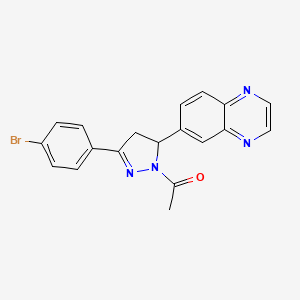

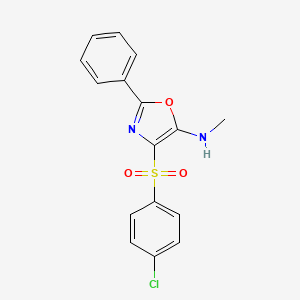

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2,6-dichlorophenyl)-N'-methyl-4,5-dihydro-1,2-oxazole-5-carbohydrazide](/img/structure/B2601288.png)

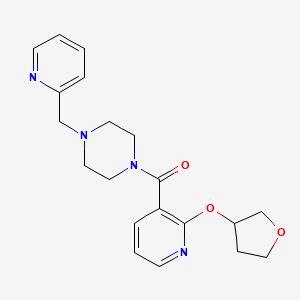

![2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2601289.png)

![2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2601290.png)

-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2601291.png)

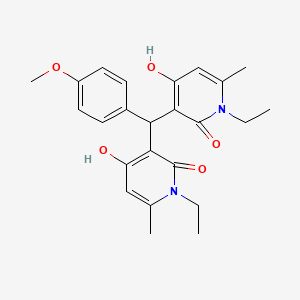

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2601295.png)